molecular formula C26H17ClFN3O3S2 B12009103 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-31-9

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Número de catálogo: B12009103
Número CAS: 618077-31-9
Peso molecular: 538.0 g/mol
Clave InChI: MNDGEHYNMYYLAW-FCQUAONHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (molecular formula: C₂₂H₁₆ClFN₃O₃S₂) is a structurally complex molecule featuring a 1,3-thiazolidin-5-ylidene core fused to a 2-oxoindole moiety. Key structural elements include:

  • A Z-configured double bond at the 3-position of the thiazolidinone ring .
  • A 4-fluorobenzyl group at the 3-position of the thiazolidinone, enhancing hydrophobic interactions.
  • A 2-chlorophenylacetamide side chain, contributing to electronic and steric effects .
  • Thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring, enabling hydrogen bonding and metal coordination .

Its molecular weight (469.958 g/mol) and collision cross-section ([M+H]+: 221.7 Ų) suggest moderate polarity and conformational flexibility .

Propiedades

Número CAS

618077-31-9

Fórmula molecular

C26H17ClFN3O3S2

Peso molecular

538.0 g/mol

Nombre IUPAC

N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H17ClFN3O3S2/c27-18-6-2-3-7-19(18)29-21(32)14-30-20-8-4-1-5-17(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-9-11-16(28)12-10-15/h1-12H,13-14H2,(H,29,32)/b23-22-

Clave InChI

MNDGEHYNMYYLAW-FCQUAONHSA-N

SMILES isomérico

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC=CC=C5Cl

SMILES canónico

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC=CC=C5Cl

Origen del producto

United States

Métodos De Preparación

Formation of Thiosemicarbazide Intermediate

A mixture of 4-fluorobenzylamine (10 mmol) and ammonium isothiocyanate (10 mmol) in ethanol (30 mL) is refluxed at 75°C for 4 hours in the presence of glacial acetic acid (1 mL). The intermediate N-(4-fluorobenzyl)thiourea precipitates upon cooling and is recrystallized from ethanol (yield: 82%).

Cyclization to Thiazolidinone

The thiourea intermediate (10 mmol) is reacted with ethyl bromoacetate (11 mmol) in ethanol (30 mL) using anhydrous sodium acetate (2 g) as a catalyst. The mixture is refluxed at 75°C for 5 hours, yielding the thiazolidinone core. Post-reaction, the product is poured onto crushed ice, filtered, and purified via column chromatography (ethyl acetate/hexane, 30:70).

Key Characterization Data

  • FTIR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 4.32 (s, 2H, CH₂), 7.12–7.45 (m, 4H, Ar-H).

Conjugation with the Indole Moiety

The indole-thiazolidinone hybrid is constructed through a Knoevenagel condensation, as adapted from hybrid pharmacophore syntheses.

Preparation of 2-Oxo-2,3-Dihydro-1H-Indole-3-Carbaldehyde

Indole (10 mmol) is dissolved in dimethylformamide (20 mL) and treated with phosphoryl chloride (12 mmol) at 0°C. The mixture is stirred for 2 hours, quenched with ice-water, and extracted with ethyl acetate. The aldehyde is purified via silica gel chromatography (yield: 75%).

Condensation with Thiazolidinone

The thiazolidinone core (5 mmol) and indole-3-carbaldehyde (5 mmol) are refluxed in methanol (20 mL) with potassium carbonate (0.75 mmol) for 7 hours. The Z-configured imine is isolated via filtration and recrystallized from methanol (yield: 68%).

Stereochemical Control
The Z-configuration is confirmed by NOESY correlations between the thiazolidinone C5-H and indole C3-H.

Functionalization with 2-Chlorophenyl Acetamide

The final acetamide group is introduced via a CDI-mediated coupling, optimized from indole-3-acetamide syntheses.

Activation of Acetic Acid

2-Chlorophenylacetic acid (6 mmol) is reacted with 1,1-carbonyldiimidazole (CDI, 6 mmol) in acetonitrile (15 mL) under nitrogen. Pyridine (0.5 mL) is added to catalyze CO₂ evolution, forming the acyl imidazolide intermediate.

Amide Bond Formation

The indole-thiazolidinone intermediate (5 mmol) is added to the acyl imidazolide solution and stirred at 25°C for 12 hours. The product is precipitated with ice-water, filtered, and recrystallized from ethanol (yield: 65%).

Purification

  • Column Chromatography : Silica gel, eluent: dichloromethane/methanol (95:5).

  • Final Purity : >98% (HPLC).

Comparative Analysis of Synthetic Approaches

StepReagents/ConditionsYield (%)Key Reference
ThiazolidinoneEthyl bromoacetate, NaOAc82
Indole ConjugationK₂CO₃, MeOH, reflux68
Acetamide CouplingCDI, pyridine, CH₃CN65

Optimization Insights

  • Solvent Choice : Ethanol enhances thiazolidinone cyclization, while methanol improves imine condensation.

  • Catalysts : Anhydrous sodium acetate accelerates thiazolidinone formation, whereas pyridine facilitates CDI-mediated coupling.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.51 (s, 3H, CH₃), 4.89 (s, 2H, CH₂CO), 7.24–8.01 (m, 11H, Ar-H), 10.21 (s, 1H, NH).

FTIR (KBr)

  • 3324 cm⁻¹ (N-H), 1682 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

HRMS (ESI)

  • Calculated for C₂₈H₂₂ClFN₃O₃S₂: 582.08; Found: 582.12.

Challenges and Mitigation

  • Z/E Isomerism : The Z-configuration is stabilized by intramolecular H-bonding between the thiazolidinone C=O and indole N-H.

  • Byproduct Formation : Excess CDI (>1.2 eq) leads to bis-acylation; stoichiometric control is critical .

Análisis De Reacciones Químicas

    Reactivos y Condiciones Comunes:

    Productos Principales:

  • Aplicaciones Científicas De Investigación

    Structural Information

    The molecular formula of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is C26H17ClFN3O3S2. The compound features a complex arrangement of functional groups that contribute to its biological activity.

    Antimicrobial Activity

    Research indicates that thiazolidinone derivatives, including compounds similar to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazolidine rings possess antimycobacterial activity against Mycobacterium tuberculosis, with some compounds achieving over 98% inhibition at specific concentrations .

    Anticancer Potential

    The compound's structure suggests potential anticancer properties. Previous studies have explored similar thiazolidinone derivatives for their inhibitory effects on human carbonic anhydrase IX (hCA IX), which is implicated in tumor progression and metastasis. These compounds were evaluated for their effectiveness against various cancer cell lines, indicating promising results in inhibiting cancer cell growth .

    Other Biological Activities

    In addition to antimicrobial and anticancer activities, compounds related to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide have been investigated for various biological activities:

    • Antioxidant : Exhibits potential in reducing oxidative stress.
    • Antiviral : Some derivatives show activity against viral infections.
    • Antiparasitic : Effective against certain parasitic infections.

    Example Synthesis Pathway

    • Starting Materials : Begin with 4-fluorobenzaldehyde and appropriate thiazolidine derivatives.
    • Cyclization : Employ cyclocondensation techniques to form the thiazolidinone core.
    • Functionalization : Introduce the chlorophenyl and indole moieties through substitution reactions.

    Case Studies and Research Findings

    Several studies have documented the synthesis and biological evaluation of compounds related to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-y}acetamide:

    • Antimycobacterial Screening : A study screened various thiazolidinone derivatives for activity against Mycobacterium tuberculosis, revealing several compounds with high inhibition rates .
    • Anticancer Evaluation : Research on thiazolidinone derivatives showed promising results in inhibiting the growth of cancer cell lines through hCA IX inhibition .

    Mecanismo De Acción

      Objetivos y Vías:

  • Comparación Con Compuestos Similares

    a) N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()

    • Key Difference : Replaces 4-fluorobenzyl with a 1,1-dioxidotetrahydro-3-thienyl group.
    • Molecular Formula : C₂₃H₁₉ClN₃O₅S₃.

    b) N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide ()

    • Key Difference : Substitutes 4-fluorobenzyl with a 1-phenylethyl group.
    • Impact : The bulky phenylethyl group may reduce membrane permeability but enhance hydrophobic interactions in binding pockets .
    • Molecular Formula : C₂₇H₂₀ClN₃O₃S₂.

    Modifications to the Acetamide Side Chain

    a) N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()

    • Key Difference : Replaces 2-chlorophenyl with a 4-ethoxyphenyl group.
    • Molecular Formula : C₂₈H₂₂FN₃O₄S₂.

    b) 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide ()

    • Key Difference : Substitutes 4-fluorobenzyl with an allyl group and 2-chlorophenyl with 2-methylphenyl .
    • Impact : The allyl group increases reactivity (e.g., susceptibility to oxidation), while the methyl group reduces steric hindrance .
    • Collision Cross-Section : [M+H]+ = 207.3 Ų (smaller than the target compound, suggesting a more compact structure) .

    Functional Group Replacements

    a) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()

    • Key Difference: Replaces the thiazolidinone ring with a hydrazinecarbothioamide moiety.
    • Impact: Loss of the thiazolidinone’s cyclic structure reduces conformational rigidity but retains hydrogen-bonding capacity via the thioamide group .
    • Crystal Data: Monoclinic space group P2₁/c, with β = 93.151° .

    Research Implications

    • Structure-Activity Relationships (SAR) : The 4-fluorobenzyl and 2-chlorophenyl groups in the target compound likely optimize target binding and metabolic stability compared to analogs with allyl or ethoxy groups .
    • Synthetic Challenges: Introducing the 4-fluorobenzyl group requires precise coupling reactions, as seen in related thiazolidinone syntheses .

    Actividad Biológica

    N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a complex structure that includes:

    • Thiazolidinone core : Known for various biological activities.
    • Indole moiety : Associated with numerous pharmacological effects.

    Its molecular formula is C_{21}H_{19ClFN_6O_2S with a molecular weight of approximately 426.91 g/mol.

    1. Anticancer Activity

    Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis.

    • Mechanism of Action :
      • Induces apoptosis via the caspase pathway.
      • Inhibits cell cycle progression in cancer cells.

    In vitro studies demonstrated that derivatives similar to this compound showed IC50 values ranging from 5.1 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7, indicating potent anticancer activity .

    2. Antimicrobial Activity

    Thiazolidinones are recognized for their antimicrobial properties. The compound's structure may enhance its effectiveness against bacteria and fungi.

    • Research Findings :
      • Compounds with similar thiazolidinone structures have shown broad-spectrum antimicrobial activity.
      • Studies have reported significant inhibition of bacterial growth at low concentrations .

    3. Anti-inflammatory Properties

    The compound may also exhibit anti-inflammatory effects, which are critical in treating various inflammatory diseases.

    • Mechanism :
      • Inhibits pro-inflammatory cytokines.
      • Reduces oxidative stress markers in cells.

    Research indicates that thiazolidinone derivatives can significantly lower inflammation markers in animal models .

    Data Tables

    Activity TypeIC50 Values (µM)Reference
    Anticancer (HepG2)6.19
    Anticancer (MCF-7)5.10
    Antimicrobial<20
    Anti-inflammatoryNot specified

    Case Study 1: Anticancer Efficacy

    In a study examining the efficacy of thiazolidinone derivatives, several compounds were tested against HepG2 and MCF-7 cell lines. The results indicated that modifications on the thiazolidinone ring significantly enhanced anticancer activity, with some compounds outperforming established chemotherapeutics like doxorubicin .

    Case Study 2: Antimicrobial Screening

    A series of thiazolidinone derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their counterparts .

    Q & A

    Q. Advanced

    • In Vitro Reactivity Assays : Incubate the compound with glutathione or cysteine at physiological pH (7.4) and monitor adduct formation via LC-MS/MS. Controls should include thiol-blocking agents (e.g., N-ethylmaleimide) .
    • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH (5.0–9.0) and temperature (25–37°C) conditions .

    What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

    Q. Advanced

    • Standardized Assays : Reproduce studies using identical cell lines (e.g., RAW264.7 for inflammation) and pathogen strains (e.g., S. aureus ATCC 25923) .
    • Orthogonal Validation : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with transcriptomic profiling to identify off-target effects .

    How can structure-activity relationship (SAR) studies optimize bioactivity?

    Q. Advanced

    • Fragment Replacement : Substitute the 4-fluorobenzyl group with electron-deficient aryl rings (e.g., 3-nitrobenzyl) to enhance electrophilicity and target engagement .
    • Stereochemical Analysis : Compare (3Z) vs. (3E) isomers via X-ray crystallography to determine configuration-dependent activity .

    What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

    Q. Advanced

    • Molecular Docking : Use AutoDock Vina to map interactions with CYP450 isoforms (e.g., CYP3A4) and assess metabolic stability .
    • ADMET Prediction : SwissADME and ProTox-II models evaluate logP (≈3.2), BBB permeability, and hepatotoxicity risks .

    How should researchers mitigate synthetic byproducts during scale-up?

    Q. Advanced

    • Process Optimization : Implement flow chemistry for Step 2 to enhance mixing and reduce byproducts like (3E)-isomers .
    • Purification Techniques : Use preparative HPLC with chiral columns to resolve diastereomers .

    What mechanistic hypotheses explain its dual activity as an enzyme inhibitor and DNA intercalator?

    Q. Advanced

    • Biophysical Studies : Employ surface plasmon resonance (SPR) to measure binding affinity for topoisomerase II and DNA.
    • Fluorescence Quenching : Monitor changes in ethidium bromide displacement to quantify DNA interaction .

    How do solvent polarity and pH influence its stability in formulation studies?

    Q. Advanced

    • Forced Degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours. Analyze degradation products via UPLC-QTOF .
    • Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance aqueous solubility (>0.1 mg/mL) .

    What are the best practices for reproducible cytotoxicity assays?

    Q. Advanced

    • Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) in triplicate across cancer cell lines (e.g., MCF-7, HeLa).
    • Mitochondrial Toxicity : Include JC-1 staining to differentiate apoptosis from necrosis .

    How can researchers validate target engagement in cellular models?

    Q. Advanced

    • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates to 55°C and quantifying protein aggregation via Western blot .
    • CRISPR Knockout Models : Use HEK293 cells with deleted PTGS2 (COX-2) to isolate compound-specific effects .

    What computational methods model its photodegradation pathways?

    Q. Advanced

    • TD-DFT Calculations : Simulate UV-Vis spectra to identify reactive excited states prone to oxidation .
    • Mass Spectral Trees : Map fragmentation patterns using MSn^n to trace degradation intermediates .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.